molecular formula C11H15N5O6 B12904881 N-(Hydroxymethyl)guanosine CAS No. 171368-99-3

N-(Hydroxymethyl)guanosine

Cat. No.: B12904881
CAS No.: 171368-99-3
M. Wt: 313.27 g/mol
InChI Key: XPNZPNNFGUEHHN-KQYNXXCUSA-N
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Description

N-(Hydroxymethyl)guanosine (CAS: 171368-99-3) is a chemically modified nucleoside derived from guanosine, characterized by the addition of a hydroxymethyl (-CH$2$OH) group to the N-position of the guanine base. Its molecular formula is C${11}$H${15}$N$5$O$_6$ (molecular weight: 313.27 g/mol). The compound retains the ribose sugar moiety and purine base framework of guanosine but exhibits distinct physicochemical properties due to the hydroxymethyl substitution.

Properties

CAS No.

171368-99-3

Molecular Formula

C11H15N5O6

Molecular Weight

313.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(hydroxymethylamino)-1H-purin-6-one

InChI

InChI=1S/C11H15N5O6/c17-1-4-6(19)7(20)10(22-4)16-2-12-5-8(16)14-11(13-3-18)15-9(5)21/h2,4,6-7,10,17-20H,1,3H2,(H2,13,14,15,21)/t4-,6-,7-,10-/m1/s1

InChI Key

XPNZPNNFGUEHHN-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)NCO

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through controlled hydroxylation reactions.

    Attachment of the Purine Base: The purine base is attached to the tetrahydrofuran ring through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The purine base can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in various biochemical pathways.

    Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

N2-Methylguanosine

  • Structure : Methyl group (-CH$_3$) attached to the N2 position of guanine.
  • Molecular Formula : C${11}$H${15}$N$5$O$5$ (MW: 297.27 g/mol).
  • Key Features: Synthesized via alkylation of guanosine using methylating agents, as described in . Lacks the hydroxymethyl group, resulting in reduced polarity compared to N-(Hydroxymethyl)guanosine. Found in tRNA and rRNA, where methylation stabilizes secondary structures .

N2,N2-Dimethylguanosine

  • Structure : Two methyl groups at the N2 position.
  • Molecular Formula : C${12}$H${17}$N$5$O$5$ (MW: 311.30 g/mol).
  • Key Features: Classified as a glycosyl compound with roles in RNA modification ().

N7-Methylguanosine (m7G)

  • Structure : Methyl group at the N7 position of guanine.
  • Molecular Formula : C${11}$H${15}$N$5$O$5$ (MW: 297.27 g/mol).
  • Key Features: A critical RNA cap modification in eukaryotic mRNA, influencing stability and translation efficiency. Associated with diseases such as ovarian cancer, as shown in m7G-disease association matrices (). Chemically distinct from this compound due to methylation site and biological roles .

N2-Phenoxyacetyl-guanosine

  • Structure: Phenoxyacetyl group attached to the N2 position.
  • Molecular Formula : C${18}$H${19}$N$5$O$7$ (MW: 417.37 g/mol).
  • Key Features: Used in oligonucleotide synthesis to protect the guanine base during solid-phase reactions.

Comparative Data Table

Compound Modification Site Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound N-position C${11}$H${15}$N$5$O$6$ 313.27 Hydroxymethyl group enhances polarity; limited functional data
N2-Methylguanosine N2 C${11}$H${15}$N$5$O$5$ 297.27 Stabilizes RNA structures; synthesized via alkylation
N2,N2-Dimethylguanosine N2 C${12}$H${17}$N$5$O$5$ 311.30 Hydrophobic; involved in tRNA modification
N7-Methylguanosine (m7G) N7 C${11}$H${15}$N$5$O$5$ 297.27 mRNA capping; linked to cancer pathways
N2-Phenoxyacetyl-guanosine N2 C${18}$H${19}$N$5$O$7$ 417.37 Used in synthetic biology; steric hindrance effects

Research Findings and Functional Insights

  • Chemical Reactivity: The hydroxymethyl group in this compound may participate in hydrogen bonding or oxidation reactions, unlike the inert methyl groups in N2-methylated analogs.
  • Biological Roles: m7G () and N2-methylguanosine () have well-documented roles in RNA biology, whereas this compound’s functions remain underexplored. N2-Phenoxyacetyl-guanosine is primarily a synthetic intermediate, emphasizing its utility in chemical rather than biological contexts .
  • Stability: Methylated derivatives (e.g., m7G, N2-methylguanosine) exhibit greater metabolic stability compared to hydroxymethylated forms, which may be prone to enzymatic or oxidative degradation.

Biological Activity

N-(Hydroxymethyl)guanosine is a guanosine analog that has garnered interest in various fields of biomedical research due to its potential biological activities. This article provides an overview of its biological significance, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group at the N-7 position of the guanine base. This modification can influence its interaction with enzymes and cellular targets, potentially altering its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : this compound has been shown to act as a substrate for deoxyguanosine kinase (dGK), which is critical for the phosphorylation of nucleoside analogs. This phosphorylation is essential for the antiviral efficacy against viruses such as cytomegalovirus (CMV) and hepatitis B virus (HBV) .
  • Inhibition of DNA Synthesis : As a guanosine analog, it may interfere with DNA synthesis by competing with natural nucleosides, potentially leading to cytotoxic effects in rapidly dividing cells.

Antiviral Studies

Research has demonstrated that this compound exhibits significant antiviral properties. A study highlighted its effectiveness as a substrate for dGK, showing relative activities against various substrates as follows:

SubstrateRelative Activity at 100 μMRelative Activity at 500 μM
ddG0.140.50
Ganciclovir0.060.60
Penciclovir0.501.20

These results suggest that this compound could be an effective antiviral agent when used in conjunction with dGK .

Case Studies in Cancer Research

This compound has also been investigated for its potential anti-cancer properties, particularly in glioma models. A review of bioactive compounds indicated that certain guanosine derivatives exhibit antiproliferative effects on glioma cell lines by inducing apoptosis and cell cycle arrest.

  • Study Findings : The IC50 values for selected compounds were found to be significantly lower than those of standard chemotherapeutics, indicating a potent effect on glioma cells:
CompoundIC50 (nM)
Meriolin 157.8
Doxorubicin28.3

These findings underscore the potential of this compound derivatives in cancer therapy .

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Some studies suggest that while effective against cancer cells, these compounds may also exert cytotoxic effects on healthy cells, necessitating further investigation into their safety and efficacy .

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